molecular formula C10H15BO2S B071807 2-Thiopheneboronic acid pinacol ester CAS No. 193978-23-3

2-Thiopheneboronic acid pinacol ester

Cat. No.: B071807
CAS No.: 193978-23-3
M. Wt: 210.11 g/mol
InChI Key: FFZHICFAHSDFKZ-UHFFFAOYSA-N
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Description

2-Thiopheneboronic acid pinacol ester (CAS No. 193978-23-3) is a boronic ester derivative widely used in Suzuki–Miyaura cross-coupling reactions for synthesizing thiophene-containing organic materials, pharmaceuticals, and conjugated polymers . Its structure comprises a thiophene ring substituted at the 2-position with a pinacol-protected boronic ester group. This protection enhances stability against hydrolysis compared to the free boronic acid, making it advantageous for air- and moisture-sensitive reactions . The compound is critical in constructing oligothiophenes for amyloid ligand development, fluorescent materials, and electronic polymers .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHICFAHSDFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443735
Record name 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193978-23-3
Record name 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiopheneboronic acid pinacol ester
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Preparation Methods

Reaction Mechanism and Catalyst Systems

The catalytic cycle begins with oxidative addition of 2-bromothiophene to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with B₂Pin₂ transfers the boronate group to the palladium center, followed by reductive elimination to yield the target boronic ester and regenerate Pd(0). Key catalysts include:

  • Pd(dppf)Cl₂ : Offers robust activity in dioxane/water mixtures, achieving ~70% yield at 80°C.

  • Ferrocenyl palladium chloride : Employed in anhydrous dioxane with potassium acetate, yielding 85% after column chromatography.

Table 1: Catalyst Performance in Miyaura Borylation

CatalystSolventBaseTemperature (°C)Yield (%)
Pd(dppf)Cl₂Dioxane/H₂ONa₃PO₄8070
PdCl₂(dppf)DioxaneKOAc8085
Pd(PPh₃)₄THFEt₃N6560

Solvent and Stoichiometric Considerations

Optimal solvent systems balance polarity and coordination ability. Anhydrous dioxane enhances PdCl₂(dppf) performance by stabilizing the palladium intermediate, while aqueous dioxane mixtures favor Pd(dppf)Cl₂ by accelerating transmetallation. A 1.2:1 molar ratio of B₂Pin₂ to 2-bromothiophene minimizes side reactions, as excess diboron prevents halide retention.

Transesterification of 2-Thiopheneboronic Acid

An alternative route involves transesterifying 2-thiopheneboronic acid with pinacol in acidic conditions. This method bypasses palladium but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

Acid-Catalyzed Esterification

In a representative procedure, 2-thiopheneboronic acid reacts with pinacol (1.5 equiv) in toluene under reflux with azeotropic water removal. Catalytic p-toluenesulfonic acid (10 mol%) drives the equilibrium toward ester formation, yielding 75–80% product after 12 hours.

Limitations and Byproduct Management

Competitive dehydration of pinacol to pinacolone necessitates inert atmosphere handling. Silica gel chromatography with 10% ethyl acetate/hexanes eluent effectively separates the ester from unreacted acid and pinacolone byproducts.

Optimization Strategies for Scalable Synthesis

Temperature and Atmosphere Control

Elevated temperatures (80–100°C) accelerate Miyaura borylation but risk Pd aggregation. Nitrogen sparging mitigates oxidation while facilitating gas-phase byproduct removal (e.g., HBr). Sub-100°C conditions preserve catalyst integrity, as evidenced by consistent yields in sealed vial reactions.

Purification and Analytical Validation

Crude reaction mixtures are filtered through Celite to remove Pd residues, followed by solvent evaporation. Column chromatography on silica gel (ethyl acetate/hexanes gradient) isolates the boronic ester with >95% purity. NMR (¹H, ¹³C, ¹¹B) and HPLC-UV confirm structural fidelity, while elemental analysis validates stoichiometry.

Table 2: Analytical Data for this compound

ParameterValueMethod
¹H NMR (CDCl₃)δ 7.65 (d, 1H), 7.45 (d, 1H)400 MHz
¹¹B NMR (CDCl₃)δ 30.2128 MHz
HPLC Purity98.5%C18 column

Challenges and Mitigation in Industrial Applications

Boronate Hydrolysis

Trace moisture induces ester hydrolysis to 2-thiopheneboronic acid, necessitating molecular sieve storage (3 Å) and anhydrous solvent use.

Catalyst Cost and Recovery

Homogeneous palladium catalysts (e.g., PdCl₂(dppf)) are non-recoverable, inflating production costs. Heterogeneous alternatives (e.g., Pd/C) are under investigation but currently suffer from reduced turnover numbers .

Mechanism of Action

The mechanism of action of 2-Thiopheneboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Structural and Functional Analogues

Key Insights :

  • Electron-withdrawing substituents (e.g., Cl, F) enhance electrophilicity, improving cross-coupling efficiency in electron-deficient systems .
  • Bifunctional esters (e.g., thienothiophene diboronic ester) enable iterative oligomerization for extended π-conjugated systems .
  • Heteroatom substitution (e.g., selenophene) alters electronic properties, expanding material optoelectronic applications .

Reactivity and Stability

Table 2: Comparative Reactivity in Cross-Coupling Reactions
Compound Hydrolysis Rate (20% H₂O/dioxane, 100°C) Optimal Reaction Conditions (Yield) Reference
2-Thiopheneboronic acid pinacol ester 60% hydrolysis to free acid in 1 hour Dry dioxane, Pd(dppf)Cl₂, 80°C (85% yield)
2-Thiopheneboronic acid N/A (free acid) Aqueous dioxane, 100°C (70% yield)
Phenylboronic acid pinacol ester <10% hydrolysis under similar conditions Broad solvent compatibility (e.g., ethers)

Key Insights :

  • The pinacol ester hydrolyzes to the free boronic acid under aqueous conditions, which can be exploited for in situ acid generation .
  • Thiophene-based esters exhibit faster hydrolysis than phenyl analogues due to thiophene’s electron-rich nature .
  • Dry conditions are critical for minimizing ester hydrolysis and maximizing coupling efficiency .

Solubility and Physicochemical Properties

Table 3: Solubility in Organic Solvents
Compound Chloroform 3-Pentanone Dipropyl Ether Methylcyclohexane
Phenylboronic acid Moderate High High Very Low
Phenylboronic acid pinacol ester High Moderate Moderate Low
This compound (inferred) High Moderate Moderate Low

Key Insights :

  • Pinacol esters generally exhibit better solubility than free boronic acids, enabling homogeneous reaction conditions .
  • Thiophene derivatives show similar trends to phenyl analogues but may vary slightly due to aromatic ring polarizability .

Biological Activity

2-Thiopheneboronic acid pinacol ester is an organoboron compound with significant implications in organic synthesis and potential biological applications. Its structure includes a thiophene ring and a boronic acid pinacol ester, which are crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reactions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its implications in medicinal chemistry.

  • Molecular Formula : C10H15BO2S
  • Molecular Weight : Approximately 195.1 g/mol
  • Structure : Contains a thiophene ring substituted with a boronic acid pinacol ester group.

Biological Activity Overview

Research has indicated that compounds containing thiophene and boronic acid moieties exhibit various biological activities, including anti-cancer properties and inhibition of specific biological pathways. The following sections explore these activities in detail.

1. Anti-Cancer Properties

Several studies have suggested that thiophene derivatives can exhibit anti-cancer activity. For instance, the incorporation of this compound in drug formulations has shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study investigated the efficacy of thiophene derivatives, including this compound, against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 24.57 to 58.20 μM for different derivatives .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Pathways : It may interfere with specific enzymes involved in cancer progression.
  • Cellular Uptake : The compound's structure facilitates cellular uptake, enhancing its bioavailability and therapeutic potential.

Synthetic Applications

The compound is primarily utilized in organic synthesis through Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Reaction TypeConditionsYield (%)
Aryl halide + this compoundPd(0) catalyst; THF; K2CO3Up to 96%

Table 1: Summary of Biological Activities

Activity TypeFindings
Anti-CancerExhibits cytotoxicity against various cancer cell lines (IC50: 24.57 - 58.20 μM)
Enzyme InhibitionPotential inhibition of key metabolic enzymes involved in cancer metabolism
Cellular UptakeFacilitates cellular uptake enhancing therapeutic efficacy

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers explored the inhibitory effects of thiophene derivatives on specific kinases involved in cancer signaling pathways. The results indicated that modifications to the thiophene structure could enhance inhibitory potency.
  • Evaluation of Pharmacological Activity :
    • A pharmacological evaluation demonstrated that compounds similar to this compound exhibited promising results in reducing tumor growth in vivo models.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Thiopheneboronic acid pinacol ester
Reactant of Route 2
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2-Thiopheneboronic acid pinacol ester

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